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Kasugamycin sulfate - 141506-21-0

Kasugamycin sulfate

Catalog Number: EVT-1519919
CAS Number: 141506-21-0
Molecular Formula: C24H20O8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of kasugamycin involves aerobic fermentation processes. Initially, a culture of Streptomyces kasugaensis is grown in a sterilized nutrient medium containing carbohydrates and nitrogen sources. The fermentation typically occurs at a temperature of around 28°C for approximately 48 hours under controlled pH conditions .

After fermentation, the kasugamycin is isolated through several purification steps:

  1. Centrifugation or Filtration: To remove solids from the fermentation broth.
  2. Activated Charcoal Treatment: This step helps eliminate impurities.
  3. Elution with Hydrochloric Acid: Kasugamycin is extracted as its hydrochloride salt.
  4. Freeze-Drying: This final step yields a crude powder of kasugamycin hydrochloride .
Molecular Structure Analysis

Kasugamycin sulfate features a complex molecular structure that includes multiple functional groups. The core structure consists of an amino cyclitol backbone with various sugar units attached, contributing to its biological activity.

Structural Data

  • Molecular Formula: C28H52N6O22SC_{28}H_{52}N_{6}O_{22}S
  • Molecular Weight: 724.8 g/mol
  • Melting Point: Decomposes between 202°C and 230°C .

The structural analysis reveals that kasugamycin interacts with ribosomal RNA, which is crucial for its mechanism of action as an antibiotic.

Chemical Reactions Analysis

Kasugamycin undergoes various chemical reactions that can alter its structure and activity. Key reactions include:

  • Hydrolysis: Kasugamycin can be hydrolyzed under acidic or basic conditions, potentially affecting its efficacy.
  • Acetylation: Modifications such as acetylation can enhance its solubility or alter its biological activity.
  • Degradation: Environmental factors such as pH and temperature can lead to the degradation of kasugamycin, impacting its stability in formulations .

These reactions are crucial for understanding how kasugamycin behaves in different environments and formulations.

Mechanism of Action

Kasugamycin exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds specifically to the ribosomal subunit, obstructing the initiation complex formation necessary for translation. This binding occurs at a site on the ribosome that overlaps with the mRNA path between the E and P sites, effectively blocking the progression of protein synthesis .

Data on Mechanism

  • Target: Bacterial ribosomes (30S subunit).
  • Effect: Inhibition of translation initiation.

This mechanism underscores the importance of kasugamycin in controlling bacterial infections and its potential use in agricultural settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless solid at room temperature.
  • Solubility: Highly soluble in water; solubility increases with decreasing pH (20.7 g/100 mL at pH 5) and reaches up to 43.8 g/100 mL at pH 9 .
  • Density: Approximately 0.43 g/mL at 24.5°C.

Chemical Properties

  • Dissociation Constants (pKa):
    • pKa1=3.23pKa_1=3.23
    • pKa2=7.73pKa_2=7.73
    • pKa3=11.0pKa_3=11.0

These properties indicate that kasugamycin can exist in various ionic forms depending on the environmental pH, which may influence its solubility and biological activity .

Applications

Kasugamycin sulfate has several scientific applications, particularly in agriculture:

  • Fungicide: Used to control fungal pathogens in crops, particularly effective against diseases like rice blast.
  • Antibiotic Research: Investigated for its potential use against bacterial infections due to its unique mechanism of action.
  • Biotechnology: Employed in studies related to ribosomal function and protein synthesis inhibition.

The compound's efficacy and safety profile make it a valuable tool in both agricultural practices and microbiological research .

Introduction

Historical Discovery and Development of Kasugamycin

Kasugamycin's discovery stems from targeted screening efforts in mid-1960s Japan. Renowned microbiologist Hamao Umezawa and his team isolated the compound in 1965 from the actinomycete Streptomyces kasugaensis strain M338-M1. This strain originated from soil samples collected near the Kasuga Shrine in Nara, Japan, inspiring the antibiotic's name [1] [6]. Initial research was driven by the urgent need to control Pyricularia oryzae (syn. Magnaporthe oryzae), the devastating fungal pathogen causing rice blast disease, which threatened Japan's staple food production. Umezawa recognized its potential not only as an antifungal agent but also noted its bactericidal properties against problematic Gram-negative and Gram-positive bacteria [1] [6]. By the late 1960s, kasugamycin hydrochloride hydrate (Kasumin®) was commercially deployed in Japanese rice agriculture, marking a significant advancement in blast disease management. While its primary global use remains agricultural, specifically against bacterial and fungal pathogens on crops like rice, tomatoes, and cucumbers, its unique mechanism also spurred research into ribosomal function and antibiotic resistance in microbial physiology [1] [4].

The antibiotic functions by binding within the mRNA channel of the prokaryotic 30S ribosomal subunit. Structural studies reveal it occupies a space between conserved nucleotides G926 and A794 in the 16S rRNA, positioned atop helix 44 (h44) near the interface of helices h24 and h28 [1] [4]. This binding location allows kasugamycin to mimic codon nucleotides within the path of mRNA, thereby interfering with the crucial mRNA-tRNA codon-anticodon interaction at the peptidyl-tRNA (P) and exit-tRNA (E) sites. Consequently, it specifically disrupts translation initiation of canonical mRNAs by preventing the stable binding of the initiator fMet-tRNAᶠᴹᵉᵗ and inducing its dissociation, thereby halting protein synthesis. Intriguingly, kasugamycin exhibits selective inhibition, sparing translation of leaderless mRNAs and even inducing the formation of specialized 61S ribosomes devoid of certain proteins (e.g., S1, S12) that are proficient in translating such mRNAs [1] [4].

Taxonomic Origin: Streptomyces kasugaensis and Biosynthetic Pathways

The exclusive natural producer of kasugamycin is the soil-dwelling actinobacterium Streptomyces kasugaensis. This filamentous, Gram-positive bacterium belongs to the prolific genus Streptomyces, renowned for its capacity to synthesize structurally diverse secondary metabolites with biological activities. S. kasugaensis thrives in complex soil microbiomes and produces kasugamycin as part of its specialized metabolic repertoire, likely conferring a competitive advantage against other microorganisms [2] [6]. While the organism's primary ecological role involves decomposing organic matter, its antagonistic potential against plant pathogens like Fusarium spp. and Cladosporium spp. has been documented, suggesting a possible natural biocontrol function beyond kasugamycin production [6].

Kasugamycin biosynthesis involves a sophisticated enzymatic pathway encoded by a dedicated gene cluster within the S. kasugaensis genome. The pathway initiates from the primary metabolite uridine diphosphate N-acetyl-D-glucosamine (UDP-GlcNAc), which undergoes a series of coordinated enzymatic transformations to form the distinctive kasugamine moiety and its final coupling to the chiro-inositol unit [3]. Key enzymatic steps include:

  • Epimerization: UDP-GlcNAc is converted to UDP-N-acetyl-D-mannosamine (UDP-ManNAc) by the UDP-GlcNAc 2-epimerase, KasQ.
  • Dehydration: The 4,6-dehydratase KasD catalyzes the dehydration of UDP-ManNAc to generate UDP-4-keto-6-deoxy-ManNAc.
  • Dehydroxylation and Transamination: A PLP-dependent enzyme, KasR (a 3,5-epimerase/dehydratase), dehydrates the C3-OH group. Subsequently, the PLP-dependent aminotransferase KasC introduces an amino group at the C4 position, yielding UDP-N-acetyl-kasugamine (UDP-4-amino-3,6-dideoxy-ManNAc).
  • Deacetylation: The hydrolase KasE removes the acetyl group from UDP-N-acetyl-kasugamine to produce UDP-kasugamine (UDP-4-amino-3,6-dideoxy-Man).
  • Carboxyformimidoylation: The highly distinctive step involves the glycine oxidase-like enzyme KasN. KasN oxidizes glycine, generating an imine intermediate that reacts with the C4-amino group of UDP-kasugamine. Crucially, unlike analogous enzymes in other pathways (e.g., ForZ in fortimicin biosynthesis), KasN does not catalyze decarboxylation. This results in the direct formation of UDP-carboxyformimidoyl-kasugamine, preserving the carboxylic acid group – a hallmark of the kasugamycin structure [3].
  • Glycosylation and Final Assembly: The completed sugar donor, UDP-carboxyformimidoyl-kasugamine, is presumably glycosylated onto D-chiro-inositol (itself derived from glucose via myo-inositol) by a glycosyltransferase (yet to be definitively assigned within the cluster). Further tailoring steps, potentially including sulfation for the sulfate salt form used agriculturally, complete the biosynthesis.

Table 2: Key Enzymes in the Kasugamycin Biosynthetic Pathway

EnzymeFunctionKey ProductDistinctive Feature
KasQUDP-GlcNAc 2-epimeraseUDP-ManNAcConverts glucose to mannose configuration
KasDUDP-sugar 4,6-dehydrataseUDP-4-keto-6-deoxy-ManNAcRemoves H₂O, creating keto group at C4
KasRPLP-dependent 3,5-epimerase/dehydratase (C3-OH removal)UDP intermediate (unsaturated)Dehydrates at C2/C3 position
KasCPLP-dependent aminotransferaseUDP-N-acetyl-kasugamineIntroduces amino group at C4 position
KasEDeacetylaseUDP-kasugamineRemoves N-acetyl group
KasNGlycine oxidase-like enzyme; carboxyformimidoyltransferase (no decarboxylation)UDP-carboxyformimidoyl-kasugamineCatalyzes imine transfer from oxidized glycine; retains carboxylic acid group
(GT)Glycosyltransferase (predicted)Kasugamycin aglyconeTransfers carboxyformimidoyl-kasugamine to D-chiro-inositol

Significance in Agricultural and Environmental Microbiology

Kasugamycin sulfate holds a significant niche in integrated pest management (IPM) programs worldwide, primarily valued for its dual fungicidal and bactericidal activity. Its initial and still major application is the control of rice blast (Magnaporthe oryzae) in paddy fields, where it demonstrates both protective and curative effects [1] [2] [6]. Beyond rice blast, its spectrum of activity encompasses several economically critical bacterial pathogens. It is effective against Pseudomonas spp. (causing bacterial speck and blights), Erwinia spp. (causing fire blight and soft rots), and particularly Xanthomonas spp., responsible for bacterial spot and canker diseases on crops like tomato, pepper, and citrus [2] [7]. Kasugamycin's systemic movement within plant tissues enhances its efficacy against invading pathogens, while its favorable environmental profile—characterized by low toxicity to non-target organisms and relatively rapid biodegradation—supports its use in sustainable agriculture [2] [6].

Table 3: Key Agricultural Targets of Kasugamycin Sulfate

Target PathogenDisease CausedPrimary Crops AffectedControl Efficacy Level
Magnaporthe oryzaeRice blastRiceHigh
Xanthomonas perforansBacterial spotTomato, PepperModerate to High¹
Xanthomonas campestrisBlack rotCruciferous vegetables (e.g., cabbage)Moderate
Xanthomonas axonopodisBacterial canker/spotCitrus, Tomato, PepperModerate
Pseudomonas syringaeBacterial speckTomatoModerate
Erwinia amylovoraFire blightPome fruits (e.g., apple, pear)Moderate
Rhizoctonia solaniSheath blight, damping-offRice, Various vegetablesModerate (often combined)
Fusarium spp.Seedling diseases, rotsVarious crops, OrchidsModerate
Cladosporium fulvumTomato leaf moldTomatoModerate

¹ Efficacy can be high initially, but resistance development in Xanthomonas is a major limitation [7]

Furthermore, S. kasugaensis itself and potentially its secondary metabolites beyond kasugamycin exhibit antagonism against soil-borne fungal pathogens. Research indicates that specific strains can inhibit growth of Fusarium oxysporum (causing wilts), Rhizoctonia solani (causing damping-off and sheath blight), and Cladosporium species [6]. This suggests a broader ecological role for the producing organism in natural pathogen suppression within the rhizosphere, potentially exploitable in biocontrol strategies. The application of kasugamycin sulfate or S. kasugaensis formulations can contribute to reducing reliance on more environmentally persistent and broadly toxic chemical pesticides [6].

However, the long-term efficacy of kasugamycin sulfate faces a significant challenge: pathogen resistance development. Similar to other ribosomal-targeting antibiotics, resistance can emerge through spontaneous mutations. A key mechanism involves mutations in the ksgA gene, encoding a 16S rRNA methyltransferase responsible for dimethylating adjacent adenines (A1518 and A1519) in the 30S subunit. Mutations in ksgA confer low-level resistance initially at a relatively high frequency (≈10⁻⁶). Critically, once ksgA is mutated, strains can acquire high-level kasugamycin resistance at an extraordinarily increased frequency (100-fold higher than wild-type), although the precise secondary mechanism(s) remain under investigation [1] [7]. Crucially, these resistance mutations do not prevent kasugamycin binding to the ribosome but are thought to alter the conformational dynamics of the mRNA at the P/E site junction, counteracting the antibiotic's perturbation [1]. Field observations confirm this threat; resistance in Xanthomonas perforans populations causing bacterial spot of tomato developed rapidly within a single growing season in Florida trials, severely compromising control efficacy [7]. Consequently, resistance management strategies are paramount. These include restricting the number of applications per season, avoiding sole reliance on kasugamycin, and employing tank mixes or rotations with bactericides possessing different modes of action, such as copper compounds (despite widespread copper tolerance) or contact fungicides like mancozeb, which can enhance kasugamycin's performance against some pathogens [7].

Properties

CAS Number

141506-21-0

Product Name

Kasugamycin sulfate

Molecular Formula

C24H20O8

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